5-Methyl-7-(trifluoromethyl)-1,4-diazepane
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Overview
Description
5-Methyl-7-(trifluoromethyl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered ring with nitrogen atoms at positions 1 and 4. The presence of a trifluoromethyl group at position 7 and a methyl group at position 5 adds unique chemical properties to this compound. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diaminobutane with trifluoroacetic anhydride, followed by cyclization with formaldehyde under acidic conditions. The reaction is carried out at elevated temperatures to facilitate ring closure and formation of the diazepane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted diazepane compounds with various functional groups.
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-1,4-diazepane involves its interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific molecular targets, disrupting normal cellular functions and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenyl-1,4-diazepane: Similar structure but with a phenyl group instead of a trifluoromethyl group.
7-(Trifluoromethyl)-1,4-diazepane: Lacks the methyl group at position 5.
5-Methyl-1,4-diazepane: Lacks the trifluoromethyl group at position 7.
Uniqueness
5-Methyl-7-(trifluoromethyl)-1,4-diazepane is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the methyl group influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-5-4-6(7(8,9)10)12-3-2-11-5/h5-6,11-12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJSDJIWYKRGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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